beta-D-Idofuranose
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Overview
Description
Beta-D-Idofuranose: is a type of sugar molecule that belongs to the class of furanoses, which are five-membered ring structures containing four carbon atoms and one oxygen atom. It is a stereoisomer of D-idose, specifically having a beta configuration at the anomeric center . The molecular formula of this compound is C6H12O6, and it plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Idofuranose can be synthesized through several methods, including the isomerization of D-glucose or D-galactose under acidic or basic conditions. One common method involves the use of catalytic amounts of acid to convert D-glucose into D-idose, which can then cyclize to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of polysaccharides or the chemical isomerization of hexoses. Enzymes such as isomerases can be employed to facilitate the conversion of glucose or galactose into idose, followed by cyclization to form the furanose ring .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Idofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form corresponding aldonic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alditols.
Major Products Formed:
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Beta-D-Idofuranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA .
Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is involved in the biosynthesis of glycoproteins and glycolipids, which are crucial for cell signaling and recognition .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. They are investigated as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals .
Mechanism of Action
The mechanism of action of beta-D-Idofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into glycoproteins and glycolipids, affecting cell signaling and recognition processes. The beta configuration at the anomeric center plays a crucial role in its recognition by enzymes and receptors .
Comparison with Similar Compounds
Alpha-D-Idofuranose: Differing in the configuration at the anomeric center.
Beta-D-Ribofuranose: Another furanose with a different stereochemistry.
Beta-D-Arabinofuranose: Similar structure but with a different arrangement of hydroxyl groups.
Uniqueness: Beta-D-Idofuranose is unique due to its specific beta configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it distinct from its alpha counterpart and other furanoses .
Properties
CAS No. |
40461-75-4 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6-/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-QBFJYBIGSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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